Boc-(R)-alpha-(4-chloro-benzyl)-proline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

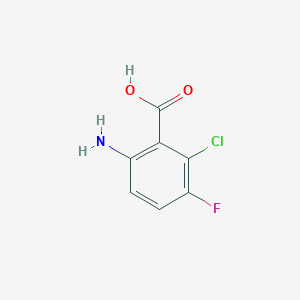

Boc-(R)-alpha-(4-chloro-benzyl)-proline is a derivative of the amino acid proline, which has been modified to include a tert-butyl carbamate (Boc) protecting group and a 4-chloro-benzyl substitution. This compound is of interest in the field of asymmetric synthesis, where it can serve as a chiral ligand or catalyst to induce enantioselectivity in chemical reactions. The presence of the Boc group protects the amino functionality during reactions, while the 4-chloro-benzyl moiety can influence the steric and electronic environment of the catalytic site, thus affecting the outcome of the reaction .

Synthesis Analysis

The synthesis of related Boc-protected proline derivatives involves the protection of the amino group of proline with di-tert-butyl pyrocarbonate, resulting in an N-Boc-protected proline. Subsequent reactions, such as etherification with benzyl bromide, can introduce the benzyl group into the proline structure. In the case of Boc-(R)-alpha-(4-chloro-benzyl)-proline, a similar synthetic route would likely be employed, with the specific introduction of a 4-chloro-benzyl group to achieve the desired substitution pattern. The synthesis of these compounds is crucial for their application in asymmetric catalysis, as demonstrated by the synthesis of N-Boc-(4R)-benzyloxy-(S)-proline, which showed high efficiency as a catalyst in asymmetric aldol reactions .

Molecular Structure Analysis

The molecular structure of Boc-(R)-alpha-(4-chloro-benzyl)-proline would be characterized by the presence of the Boc group and the 4-chloro-benzyl substituent. The Boc group adds steric bulk to the molecule, which can be beneficial in protecting the amino group during reactions and can also influence the selectivity of the catalytic process. The 4-chloro-benzyl group would contribute both steric and electronic effects due to the presence of the chlorine atom, which is an electron-withdrawing group. These structural features are important for the compound's role in asymmetric synthesis, as they can affect the enantioselectivity and yield of the reactions in which it is used .

Chemical Reactions Analysis

Compounds like Boc-(R)-alpha-(4-chloro-benzyl)-proline are used in asymmetric catalysis to promote enantioselective reactions. For instance, Boc-l-proline has been utilized as a chiral ligand for the enantioselective addition of phenylacetylene to aromatic aldehydes, achieving good yields and enantioselectivities. The modified proline derivatives can influence the reaction pathway and the stereochemical outcome of the product, which is a key aspect of asymmetric synthesis. The specific reactions and the performance of Boc-(R)-alpha-(4-chloro-benzyl)-proline would depend on its unique structural attributes, which would need to be empirically determined .

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-(R)-alpha-(4-chloro-benzyl)-proline would include its solubility in organic solvents, melting point, and stability under various conditions. These properties are influenced by the protective Boc group and the 4-chloro-benzyl substituent. The Boc group generally increases the compound's resistance to acidic conditions, allowing for selective deprotection when necessary. The 4-chloro-benzyl group could affect the compound's polarity and hence its solubility in different solvents. Understanding these properties is essential for handling the compound and optimizing its use in chemical reactions .

Scientific Research Applications

1. Catalyst in Acetylation of Alcohols, Phenols, and Amines

- Summary of Application: Amino-functionalized imidazolium ionic liquid, acetate1- (2-tert-butoxycarbonylamino-ethyl)-3-methyl-3H-imidazol-1-ium (Boc-NH-EMIM.OAc), has been synthesized and used as an efficient catalyst for the acetylation of alcohols, phenols, and amines in the presence of acetic anhydride .

- Methods of Application: The acetylation is performed under solvent-free conditions with 10 mol% of the catalyst (Boc-NH-EMIM.OAc). The ionic liquid can be readily recovered and reused successfully up to four consecutive cycles without any significant loss of its catalytic activity .

- Results or Outcomes: This method provides high yields in a shorter duration of time, and it is environmentally friendly .

2. Biological Potential of Indole Derivatives

- Summary of Application: Indole derivatives, which may include compounds similar to “Boc-®-alpha-(4-chloro-benzyl)-proline”, have been found in many important synthetic drug molecules. They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

- Methods of Application: The specific methods of application would depend on the specific derivative and its intended use. Generally, these compounds are synthesized and then tested for their biological activity .

- Results or Outcomes: Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

properties

IUPAC Name |

(2R)-2-[(4-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClNO4/c1-16(2,3)23-15(22)19-10-4-9-17(19,14(20)21)11-12-5-7-13(18)8-6-12/h5-8H,4,9-11H2,1-3H3,(H,20,21)/t17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITYZUJACZSDOIE-QGZVFWFLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=C(C=C2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375950 |

Source

|

| Record name | BOC-(R)-ALPHA-(4-CHLORO-BENZYL)-PROLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-(R)-alpha-(4-chloro-benzyl)-proline | |

CAS RN |

959582-49-1 |

Source

|

| Record name | BOC-(R)-ALPHA-(4-CHLORO-BENZYL)-PROLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

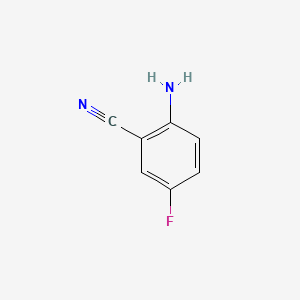

![8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1271931.png)